4-Chloro-1,2-bis(chloromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

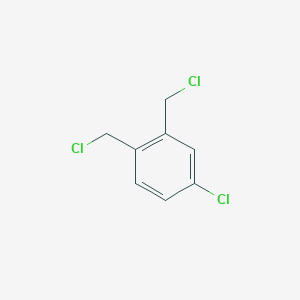

4-Chloro-1,2-bis(chloromethyl)benzene is an organic compound with the molecular formula C8H8Cl2. It is also known by other names such as α,α’-Dichloro-o-xylene and o-Xylylene dichloride . This compound is a derivative of benzene, where two chloromethyl groups and one chlorine atom are attached to the benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Chloro-1,2-bis(chloromethyl)benzene can be synthesized through the chloromethylation of benzene derivatives. One common method involves the reaction of benzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl carbocation intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods

In industrial settings, the production of benzene, 1,2-bis-(chloromethyl)-4-chloro typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The product is then purified through distillation or recrystallization techniques to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-1,2-bis(chloromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The chloromethyl groups can be reduced to form methyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles such as amines and thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

Substitution: Products include benzene derivatives with different functional groups replacing the chloromethyl groups.

Oxidation: Products include benzene derivatives with carboxylic acid or aldehyde groups.

Reduction: Products include benzene derivatives with methyl groups.

Aplicaciones Científicas De Investigación

4-Chloro-1,2-bis(chloromethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: It serves as a precursor for the synthesis of medicinal compounds with potential therapeutic applications.

Industry: The compound is used in the production of polymers, resins, and other materials.

Mecanismo De Acción

The mechanism of action of benzene, 1,2-bis-(chloromethyl)-4-chloro involves the formation of reactive intermediates that can interact with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules, leading to changes in their structure and function. This reactivity makes the compound useful in studying biochemical pathways and developing new therapeutic agents .

Comparación Con Compuestos Similares

Similar Compounds

Benzene, 1,2-bis-(chloromethyl): Similar structure but lacks the additional chlorine atom.

Benzene, 1,4-bis-(chloromethyl): Chloromethyl groups are positioned differently on the benzene ring.

Benzene, 1,2,4-trichloro: Contains three chlorine atoms but no chloromethyl groups.

Uniqueness

4-Chloro-1,2-bis(chloromethyl)benzene is unique due to the presence of both chloromethyl groups and an additional chlorine atom on the benzene ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis .

Actividad Biológica

4-Chloro-1,2-bis(chloromethyl)benzene, also known as α,α'-dichloro-o-xylene, is a chlorinated aromatic compound characterized by its two chloromethyl groups at the 1 and 2 positions of a benzene ring, along with a chlorine substituent at the 4 position. This compound has garnered attention due to its potential biological activity, particularly its mutagenic properties and associated health risks.

- Molecular Formula : C₈H₈Cl₃

- Molecular Weight : 175.06 g/mol

- Appearance : White to light beige crystals or crystalline powder

- Melting Point : 51–55 °C

- Boiling Point : 239–241 °C

The presence of multiple chlorine atoms enhances the compound's reactivity and biological interactions, making it significant in various biological studies.

Mutagenicity and Carcinogenic Potential

Research indicates that halogenated aromatic compounds like this compound can exhibit mutagenic properties , potentially leading to chromosomal aberrations in human cells. Studies have linked exposure to such compounds with various health risks, including carcinogenic effects. For instance, inhalation studies have shown that exposure can lead to respiratory irritation and other health issues upon contact with skin or mucous membranes .

Environmental Persistence

Chlorinated compounds are often persistent in the environment, raising concerns about bioaccumulation. The degradation pathways of these compounds are crucial for understanding their long-term effects on health and the environment. The persistence of this compound poses ecological risks, as it can accumulate in living organisms over time.

In Vivo Studies

In experimental animal studies, acute toxicity was observed following inhalation exposure. For example:

- LC50 Values : The lethal concentration for 50% of test animals (LC50) for bis(chloromethyl) ether (related compound) was reported between 5.3 ppm and 10.3 ppm .

- Long-term Exposure Effects : Repeated exposure to low concentrations resulted in significant health impacts such as hyperplastic changes in the trachea and bronchus and increased incidence of pulmonary tumors in mice .

In Vitro Studies

In vitro studies have demonstrated that exposure to chlorinated compounds can lead to DNA damage and mutations. For example:

- Chromosomal Aberrations : Research has shown that exposure to chlorinated aromatic compounds can induce chromosomal aberrations in human lymphocytes.

Summary of Toxicological Data

Propiedades

IUPAC Name |

4-chloro-1,2-bis(chloromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3/c9-4-6-1-2-8(11)3-7(6)5-10/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXAWQQSJQEERL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CCl)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.